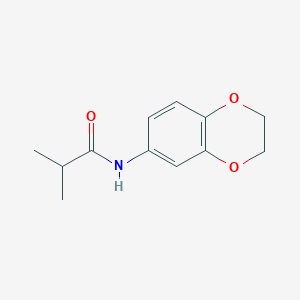

![molecular formula C17H16N2O3S B5230148 methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBTH, is a chemical compound with various applications in scientific research. MBTH is a synthetic compound that is commonly used in biochemical and physiological studies due to its unique properties.

Wirkmechanismus

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate reacts with antioxidants such as ascorbic acid, tocopherol, and glutathione to form a blue-colored product. The reaction involves the reduction of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate to its corresponding thiol form, followed by the oxidation of the thiol to form a stable blue-colored product. The intensity of the blue color is proportional to the amount of antioxidants present in the sample.

Biochemical and Physiological Effects:

methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have significant effects on the biochemical and physiological processes of living organisms. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to protect against oxidative stress-induced cell damage in various cell types, including neuronal cells and liver cells. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a highly sensitive and specific method for detecting and quantifying antioxidants and ROS. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also relatively inexpensive and easy to use, making it a popular choice for many researchers. However, methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has some limitations, including its inability to distinguish between different types of antioxidants and its interference with some other compounds, such as uric acid.

Zukünftige Richtungen

For methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate include the development of new methods for detecting and quantifying antioxidants and ROS, the use of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate in the development of new drugs for the treatment of oxidative stress-related diseases, and the development of new biomarkers for the diagnosis and monitoring of various diseases.

Synthesemethoden

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is synthesized by the reaction of 3-methylbenzoyl isothiocyanate with methyl 4-aminobenzoate in the presence of a base. The resulting compound is purified through crystallization to obtain pure methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is widely used in scientific research due to its ability to detect and quantify antioxidants and reactive oxygen species (ROS). methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is commonly used in studies related to oxidative stress, as it reacts with antioxidants to produce a blue-colored product that can be measured spectrophotometrically. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also used to measure the total antioxidant capacity of various biological samples, including blood, urine, and tissue samples.

Eigenschaften

IUPAC Name |

methyl 4-[(3-methylbenzoyl)carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(10-11)15(20)19-17(23)18-14-8-6-12(7-9-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANSJTZMXGIZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)

![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)

![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)

![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)

![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)